![molecular formula C26H23NO5 B2565717 9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951942-89-5](/img/structure/B2565717.png)

9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

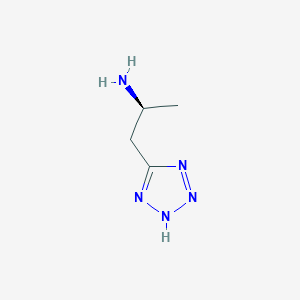

The compound appears to contain a benzyl group, a dimethoxyphenyl group, and an oxazinone group. The benzyl group is a common substituent in organic chemistry, consisting of a phenyl group attached to a CH2 group . The dimethoxyphenyl group consists of a phenyl group with two methoxy groups (OCH3) attached . Oxazinones are a type of lactam (a cyclic amide) that contain an oxygen atom, a nitrogen atom, and a carbonyl group within a six-membered ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the oxazinone ring and the various substituents. The benzyl and dimethoxyphenyl groups would likely contribute to the overall hydrophobicity of the compound, while the oxazinone ring could potentially participate in hydrogen bonding .Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The oxazinone ring could potentially be hydrolyzed under acidic or basic conditions to yield a dicarboxylic acid and an amine . The methoxy groups on the dimethoxyphenyl group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its overall size, the presence of polar groups, and its degree of unsaturation would all influence its properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A novel monomer featuring benzoxazine and coumarin rings, 4-methyl-9-p-tolyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one , was synthesized, showcasing the capacity for photodimerization and thermal ring-opening reactions. This study highlights the monomer's potential in developing thermally curable polymers with unique properties (Kiskan & Yagcı, 2007).

Structural and Electrochemical Properties

Research into dihydro-benzoxazine dimer derivatives reveals significant insights into their chelating abilities for transition and rare-earth cations. Understanding these compounds' structural features and electrochemical characteristics is crucial for their application in materials science (Suetrong et al., 2021).

Allelochemical Potential

Compounds with a benzoxazinone skeleton, found in the Poaceae family, exhibit a range of biological activities, including antimicrobial and insecticidal properties. These compounds' synthesis, degradation, and phytotoxicity highlight their agronomic utility, suggesting potential applications in natural pest control and crop protection strategies (Macias et al., 2006).

Polymerization Behavior and Polymer Structures

The study of multifunctional benzoxazines derived from phenol, resorcinol, and phloroglucinol demonstrates varying polymerization behaviors based on oxazine functionality. These benzoxazines provide a pathway to polymers with diverse structures and potentially lower polymerization temperatures, indicating their versatility in material science applications (Soto et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-benzyl-3-(3,4-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-29-23-10-8-18(12-24(23)30-2)21-15-31-26-19(25(21)28)9-11-22-20(26)14-27(16-32-22)13-17-6-4-3-5-7-17/h3-12,15H,13-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPCQXQZRSYLRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2565634.png)

![N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2565640.png)

![(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2565641.png)

![2-[(Cyclopentylamino)methyl]phenol](/img/structure/B2565644.png)

![[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2565649.png)

![N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2565653.png)

![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2565655.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2565656.png)